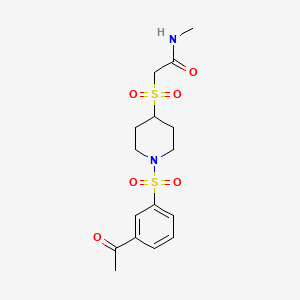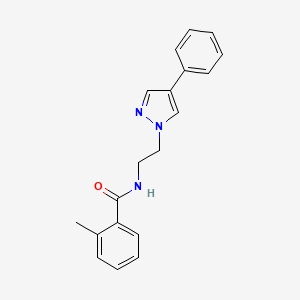![molecular formula C20H21N3O5 B2764655 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate CAS No. 956943-46-7](/img/structure/B2764655.png)
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate is a synthetic organic compound. Its structural complexity and functional groups make it an intriguing subject for chemical research and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
To synthesize this compound, a multi-step procedure involving the reaction of key intermediates is employed:
The initial step typically involves the formation of the pyrrolo[2,3-b]pyrrol nucleus through a cyclization reaction.
Subsequent modifications introduce the phenyl and isoxazole groups through selective substitutions and coupling reactions.
Commonly used reagents include acetyl chloride, methyl iodide, and various catalysts like palladium complexes.
Industrial Production Methods:
Industrial synthesis often employs a streamlined version of the laboratory procedure, incorporating optimized reaction conditions and scalable processes. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting its functional groups into more oxidized states.
Reduction: Reduction can target specific carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at positions adjacent to heteroatoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed.
Major Products:
The resulting products vary based on the specific reaction conditions, but typically include altered versions of the original molecule with added or modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
The compound serves as a key intermediate in the synthesis of more complex molecules. Its functional groups provide numerous sites for chemical modifications, making it valuable in organic synthesis research.
Biology:
It has potential as a tool in biochemical assays and studies, particularly in understanding enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine:
In pharmaceutical research, the compound’s structure suggests it could serve as a lead compound for designing new drugs. Its potential biological activity warrants further investigation in medicinal chemistry.
Industry:
The compound could be used in the development of specialty chemicals and materials, benefiting from its unique structural properties.
Wirkmechanismus
The compound’s mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. These interactions typically involve:
Binding to active sites: The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting or modulating their activity.
Pathway modulation: By affecting enzyme activity, the compound can influence metabolic pathways, potentially leading to therapeutic effects or providing insights into biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Compounds with a pyrrolo[2,3-b]pyrrol nucleus or isoxazole groups.
Molecules with similar functional group arrangements, such as those containing acetyl, methyl, and phenyl groups.
Uniqueness:
This compound stands out due to its combined structural elements, which provide a unique set of chemical and biological properties. The specific arrangement of its functional groups enhances its potential interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(22-28-11)18(26)27-16-7-5-4-6-13(16)15-9-20(3)10-17(25)21-19(20)23(15)12(2)24/h4-8,15,19H,9-10H2,1-3H3,(H,21,25)/t15?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJZLWLXOLNRE-RGKRWLCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3CC4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3C[C@@]4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2764584.png)
![tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2764588.png)
![1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride](/img/structure/B2764589.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2764591.png)



